3-Methylcyclohexanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of cyclohexane derivatives, including 3-Methylcyclohexanecarboxylic acid, often involves reactions such as bromination, epoxydation, and ring-opening reactions. For example, Bellucci et al. (1972) described the bromination of 3-cyclohexene-1-carboxylic acid and its derivatives, highlighting the stereochemical outcomes of such reactions (Bellucci, Marioni, & Marsili, 1972).
Molecular Structure Analysis
Studies on the molecular structure of cyclohexane derivatives often focus on X-ray crystallography and spectroscopic methods to elucidate their configuration. Avenoza et al. (1999) achieved the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, confirming their stereochemistry through X-ray structure determination (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999).
Chemical Reactions and Properties
The reactivity of 3-Methylcyclohexanecarboxylic acid derivatives with other compounds has been a subject of research. For instance, Marandi (2018) investigated the three-component condensation reaction involving cyclohexylisocyanide and 2-aminopyridine-3-carboxylic acid, leading to the synthesis of various cyclohexane-based compounds with potential applications in medicinal and biological sciences (Marandi, 2018).
Physical Properties Analysis
The physical properties of cyclohexane derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. These properties are often determined through experimental studies and are essential for the compound's handling and use in various chemical reactions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the versatility of 3-Methylcyclohexanecarboxylic acid in synthetic chemistry. Studies like those by Kirillov et al. (2013) provide insights into the reactions of methyl 1-bromocyclohexylcarboxylate with zinc and benzyl- or cyclohexylamides of 3-aryl-2-cyanopropenoic acids, shedding light on the compound's reactivity and potential applications in organic synthesis (Kirillov, Nikiforova, Slepukhin, & Vakhrin, 2013).
Scientific Research Applications
-
Organic Synthesis
-
Nanotechnology
-
Polymers
-
Quantitative Determination of Naphthenic Acids
-
Synthesis of Substituted Cyclohexyl Carbonyl Chlorides
-
Precursor to Nylon-6
-
Quantitative Determination of Naphthenic Acids
-
Synthesis of Substituted Cyclohexyl Carbonyl Chlorides
-
Precursor to Nylon-6
-
Organic Synthesis
-
Nanotechnology
-
Polymers
Safety And Hazards
properties
IUPAC Name |
3-methylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFSKZDQGRCLBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901210 | |
Record name | NoName_294 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcyclohexanecarboxylic acid | |
CAS RN |
13293-59-9 | |
Record name | 3-Methylcyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13293-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylcyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013293599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-methylcyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.